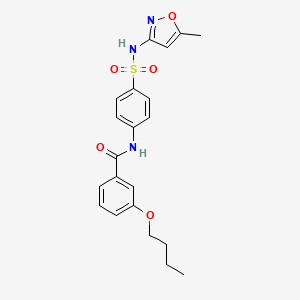
3-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide” is a chemical compound. In the title compound, C17H15N3O4S, the five-membered isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered isoxazole ring making dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other .Scientific Research Applications
Antitumor and Bioactivity Properties
A study highlighted the synthesis of a compound structurally similar to 3-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, demonstrating potential antitumor effects as well as excellent bioactivities. This research shows the compound's promise in the field of oncology, with synthesis processes aiming for higher yields and better characterization methods to ensure purity and efficacy (H. Bin, 2015).
Biological Evaluation of Derivatives
Further research involved the design and synthesis of derivatives containing the 5-methylisoxazol-3-yl sulfamoyl moiety. These derivatives underwent biological screening for analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. The findings suggest the derivatives' potential for developing new therapeutic agents, emphasizing the core compound's versatility (J. Sahoo et al., 2020).
Polymeric and Material Science Applications
A distinct study explored the synthesis of well-defined aromatic polyamides, leading to the development of block copolymers containing aramide with low polydispersity. This research underscores the compound's utility in creating new materials with potential applications in various industries, including textiles and plastics (T. Yokozawa et al., 2002).
Antibacterial and Antifungal Activities
Another study focused on the synthesis of sulphonamide derivatives and their evaluation for antibacterial and antifungal activities. The results highlighted the compounds' effectiveness against specific pathogens, pointing towards their use in developing new antimicrobial agents (Subbulakshmi N. Karanth et al., 2019).
Molecular Docking and Design
Research into N-heteroaryl substituted gallamide derivatives, including structures similar to this compound, revealed their significant inhibition against specific bacterial strains. The study incorporated molecular docking to predict interactions with target proteins, underscoring the compound's role in antimicrobial resistance research (Monalisa Mahapatra et al., 2022).
Properties
IUPAC Name |
3-butoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-3-4-12-28-18-7-5-6-16(14-18)21(25)22-17-8-10-19(11-9-17)30(26,27)24-20-13-15(2)29-23-20/h5-11,13-14H,3-4,12H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJIMHMBSBBSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

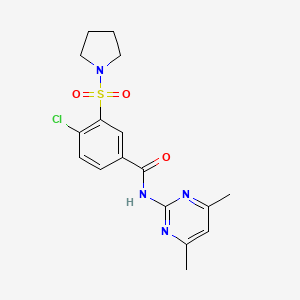

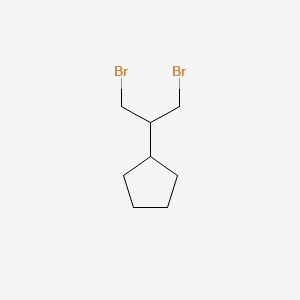
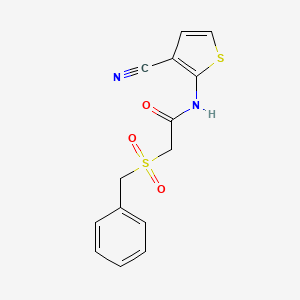
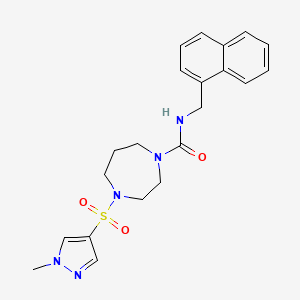
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2575870.png)
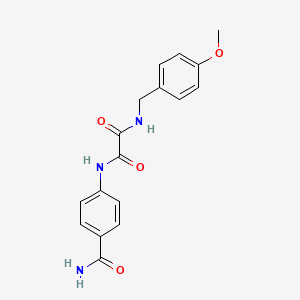

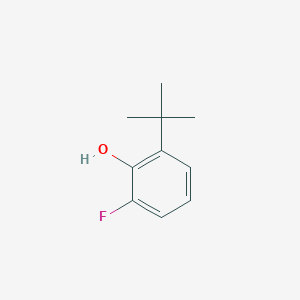
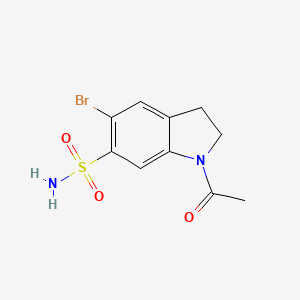

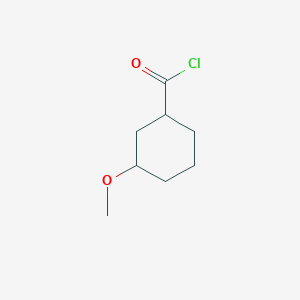
![5-Benzyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B2575883.png)
